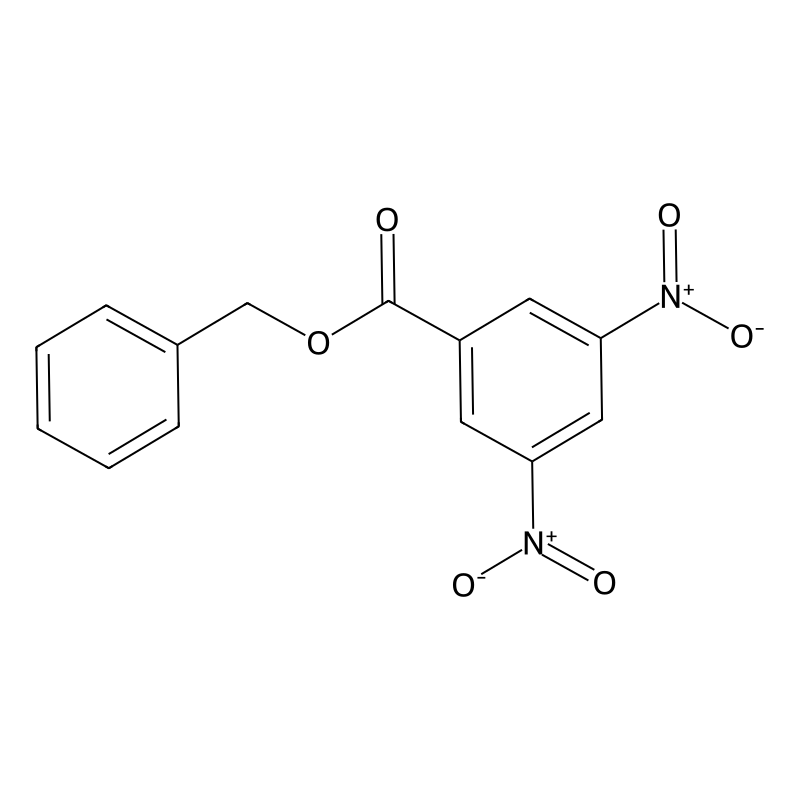

Benzyl 3,5-dinitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antifungal Properties

A study published in the journal "Molecules" in 2022 investigated the antifungal properties of Benzyl 3,5-dinitrobenzoate and its derivatives []. The research found that the compound exhibited moderate antifungal activity against some Candida species, a type of fungus commonly associated with fungal infections. However, the exact mechanism of action remains unclear.

Benzyl 3,5-dinitrobenzoate is an organic compound characterized by the molecular formula C₁₄H₁₀N₂O₆. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a benzyl group, and two nitro groups are introduced at the 3 and 5 positions of the benzene ring. This compound is notable for its applications in organic synthesis and analytical chemistry, as well as its potential biological activities.

- Reduction: This reaction typically involves hydrogen gas in the presence of a palladium catalyst (Pd/C), resulting in the conversion of nitro groups to amino groups, yielding Benzyl 3,5-diaminobenzoate.

- Nucleophilic Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can substitute the nitro groups, leading to various substituted derivatives. This reaction is generally conducted in an aqueous or alcoholic medium.

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions to modify the compound further.

Benzyl 3,5-dinitrobenzoate has been investigated for its potential antimicrobial properties. Studies have explored its efficacy against various pathogens, indicating possible applications in pharmaceutical research. Additionally, it has been utilized in biochemical assays to study enzyme-substrate interactions, highlighting its relevance in biological research.

The synthesis of Benzyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with benzyl alcohol. This reaction is commonly catalyzed by sulfuric acid or hydrochloric acid. The process can be summarized as follows:

- Esterification Reaction: The carboxylic acid reacts with an alcohol to form an ester.

- Microwave-Assisted Synthesis: A more recent approach involves treating alcohol with 3,5-dinitrobenzoic acid under microwave conditions, enhancing reaction efficiency and minimizing hazardous reagents .

Benzyl 3,5-dinitrobenzoate finds utility across various fields:

- Organic Synthesis: It serves as a reagent for preparing various derivatives.

- Analytical Chemistry: Employed in studying reaction mechanisms and kinetics.

- Biological Research: Investigated for potential antimicrobial and antifungal activities.

- Industrial Use: Utilized in producing specialty chemicals and intermediates, as well as dyes and pigments .

Research into the interactions of Benzyl 3,5-dinitrobenzoate with biological systems has revealed insights into its mechanism of action. It has been studied for enzyme inhibition and substrate interaction dynamics, contributing to the understanding of its biological effects and potential therapeutic uses.

Benzyl 3,5-dinitrobenzoate can be compared with several similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 3,5-Dinitrobenzoic Acid | Lacks the benzyl group | Serves as a precursor for synthesizing derivatives |

| Ethyl 3,5-dinitrobenzoate | Ethyl group instead of benzyl | Similar reactivity but different physical properties |

| Propyl 3,5-dinitrobenzoate | Propyl group instead of benzyl | Varies in biological activity profiles |

The uniqueness of Benzyl 3,5-dinitrobenzoate lies in the presence of the benzyl group, which imparts distinct chemical and physical properties that are advantageous for specific applications where its reactivity is crucial .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard